Validated Synthetic Yield as Key Intermediate for VX-497: 75% Overall Yield with >95% Purity from Commercial Precursor
The compound has been established as a key intermediate in the convergent synthesis of the hepatitis C drug candidate VX-497 (merimepodib), a selective inosine monophosphate dehydrogenase (IMPDH) inhibitor [1]. A validated two-step process from commercially available Fast Red B tetrafluoroborate salt produces multigram quantities of 5-(2-Methoxy-4-nitrophenyl)oxazole in 75% overall yield and >95% purity, providing documented synthetic reproducibility for procurement decisions [2]. In contrast, structurally related 5-(4-nitrophenyl)oxazole (CAS 1014-23-9), which lacks the 2-methoxy substituent, is not documented as a direct intermediate for VX-497 and exhibits a different reactivity profile in decarboxylation steps outlined in patent DE60018740T2 [3].
| Evidence Dimension | Synthetic efficiency (overall yield) as pharmaceutical intermediate |
|---|---|
| Target Compound Data | 75% overall yield, >95% purity (multigram scale) |
| Comparator Or Baseline | 5-(4-Nitrophenyl)oxazole (CAS 1014-23-9): No documented yield data for VX-497 intermediate pathway; lacks 2-methoxy substituent required for patent-defined decarboxylation |
| Quantified Difference | Not directly quantifiable; pathway applicability is binary (target compound pathway validated vs. analog pathway not applicable) |
| Conditions | Two-step process: Pd(0)-catalyzed formylation of aryl diazonium species followed by condensation with tosylmethyl isocyanide (TosMIC); starting material Fast Red B tetrafluoroborate salt |
Why This Matters
Procurement of this specific compound ensures access to a literature-validated synthetic route with documented yield and purity benchmarks, reducing development risk compared to sourcing unvalidated analogs.
- [1] Herr, R. J.; Fairfax, D. J.; Meckler, H.; Wilson, J. D. Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Org. Process Res. Dev. 2002, 6 (5), 677–681. View Source
- [2] Herr, R. J.; Fairfax, D. J.; Meckler, H.; Wilson, J. D. Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Org. Process Res. Dev. 2002, 6 (5), 677–681. View Source
- [3] DE60018740T2. Process for the Preparation of 5-(2-Substituted-4-Nitrophenyl)-Oxazole, Oxazole Compound, and Process for Their Preparation. Deutsches Patent- und Markenamt, 2000. View Source
